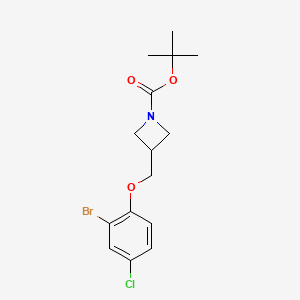
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a bromine atom, a chlorine atom, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromo-4-chlorophenol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.
科学的研究の応用
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate .
生物活性
tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique azetidine ring and a phenoxy group, which may contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C15H19BrClNO3, with a molecular weight of 376.67 g/mol. The presence of both bromine and chlorine in the phenoxy group enhances its reactivity and potential biological interactions.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring may facilitate binding to these targets, influencing their activity and function. Additionally, the halogenated phenoxy group can enhance binding affinity due to its electronic properties.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that azetidine derivatives can exhibit varying levels of cytotoxicity depending on their structure. For instance, compounds with halogen substitutions have shown enhanced cytotoxic effects in cancer cell lines.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| tert-butyl 3-(4-fluorophenoxy)methylazetidine | HeLa | 15 |
| tert-butyl 3-(2-bromo-4-chlorophenoxy)methylazetidine | MCF7 | TBD |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study examined the effects of azetidine derivatives on prostate cancer cell lines, demonstrating that certain structural modifications led to significant reductions in cell viability.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of related compounds, revealing that azetidine derivatives could modulate cytokine production in macrophages.
特性
IUPAC Name |
tert-butyl 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVVNVPVDZRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














